molecular formula C10H16 B13627092 (2,2-Dimethylbut-3-yn-1-yl)cyclobutane CAS No. 2098142-75-5

(2,2-Dimethylbut-3-yn-1-yl)cyclobutane

Cat. No.: B13627092
CAS No.: 2098142-75-5
M. Wt: 136.23 g/mol
InChI Key: HTZYCVFVFBXZJH-UHFFFAOYSA-N
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Description

(2,2-Dimethylbut-3-yn-1-yl)cyclobutane is an organic compound with the molecular formula C10H16 It consists of a cyclobutane ring substituted with a (2,2-dimethylbut-3-yn-1-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclobutane typically involves the reaction of cyclobutane with 2,2-dimethylbut-3-yn-1-ol under specific conditions. One common method includes the use of a strong base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of cyclobutane to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylbut-3-yn-1-yl)cyclobutane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Dimethylbut-3-yn-1-yl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Dimethylbut-3-yn-1-yl)cyclobutane involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in cycloaddition reactions, forming new cyclic structures that may interact with biological targets. Additionally, its cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the (2,2-dimethylbut-3-yn-1-yl) group enhances its stability and provides opportunities for further functionalization .

Properties

CAS No.

2098142-75-5

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,2-dimethylbut-3-ynylcyclobutane

InChI

InChI=1S/C10H16/c1-4-10(2,3)8-9-6-5-7-9/h1,9H,5-8H2,2-3H3

InChI Key

HTZYCVFVFBXZJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCC1)C#C

Origin of Product

United States

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